methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Overview
Description
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is a heterocyclic compound with the molecular formula C9H9NO3 This compound is characterized by a cyclopenta[b]pyrrole core structure, which is a fused bicyclic system containing both a pyrrole and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides, acids, or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can yield a variety of derivatives, including amides, acids, and other esters .
Scientific Research Applications
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for antiviral, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the ketone and ester functional groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-pyrrolecarboxylate
- Methyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Methyl 6-amino-4-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Uniqueness
Methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is unique due to its specific fused ring structure and the presence of both a ketone and an ester functional group.
Properties
IUPAC Name |
methyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-4-5-2-3-7(11)8(5)10-6/h4,10H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYAUBRVWBUQBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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